

Application Notes and Protocols: Protonation-Dependent Sequencing of 5-Formylcytidine in RNA

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Compound of Interest

Compound Name: 2'-Deoxy-5-formylcytidine

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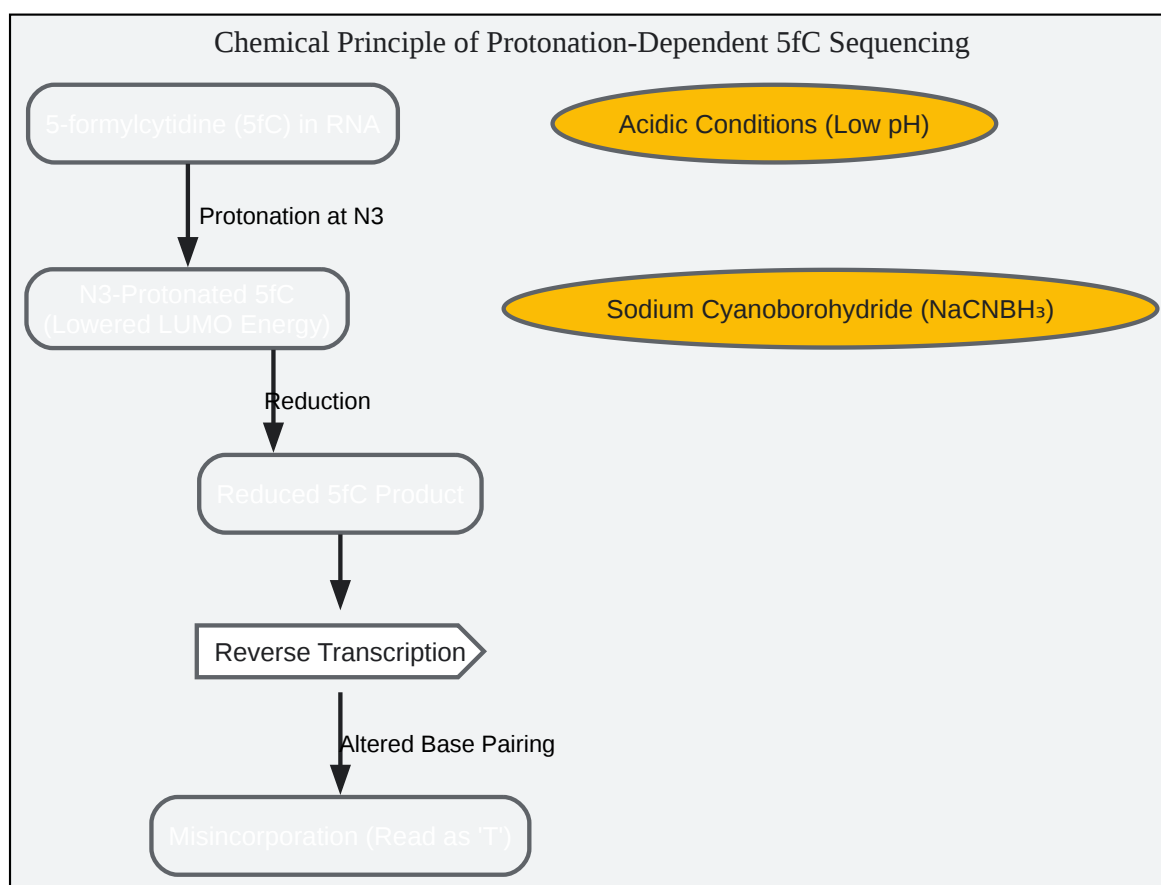
Introduction

5-formylcytidine (5fC) is a modified nucleobase found in various RNA species, including transfer RNA (tRNA) and messenger RNA (mRNA).[1][2] This modification is an important intermediate in the dynamic regulation of RNA methylation and plays a crucial role in gene regulation and cellular homeostasis.[3][4] The ability to accurately map the location and abundance of 5fC within the transcriptome is essential for understanding its biological functions and its implications in disease.[5][6]

This document provides detailed application notes and protocols for a novel method of 5fC sequencing based on the principle of protonation-dependent chemical reactivity.[3][4] This technique offers a sensitive and site-specific approach to detect 5fC in RNA, enabling researchers to investigate the dynamics of this modification in various biological contexts. The method relies on the enhanced reactivity of 5fC under acidic conditions, allowing for its selective chemical modification and subsequent identification through reverse transcription and sequencing.

Chemical Principle

The sequencing method is based on the chemical principle that the N3 position of cytidine can be protonated under acidic conditions. In the case of 5-formylcytidine, the electron-withdrawing nature of the formyl group at the C5 position further lowers the lowest unoccupied molecular orbital (LUMO) energy of the nucleobase upon protonation.[3][4][7] This electronic perturbation makes the protonated 5fC highly susceptible to reduction by a mild reducing agent, such as sodium cyanoborohydride (NaCNBH_3). The resulting reduced base is then read as a different base (typically thymine) by reverse transcriptase, leading to a C-to-T transition in the sequencing data at the site of the 5fC modification.



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Caption: Chemical principle of protonation-dependent 5fC sequencing.

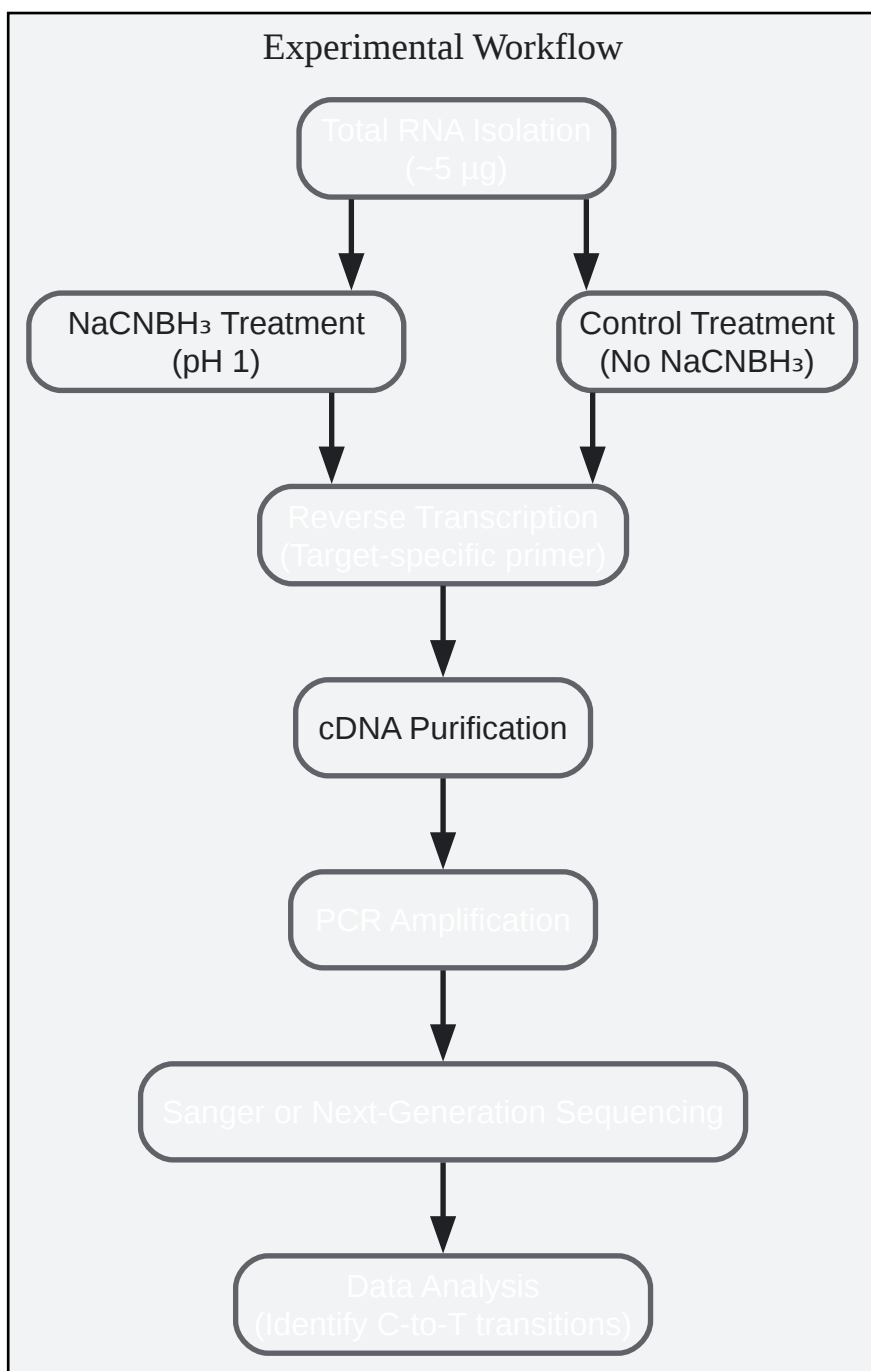
Quantitative Data Summary

The protonation-dependent sequencing method demonstrates a quantitative relationship between the stoichiometry of 5fC in an RNA sample and the observed misincorporation rate upon sequencing.

Sample Type	Target RNA	Treatment Conditions	Observed Misincorporation at 5fC site (%)	Reference
Synthetic RNA Oligonucleotides	Model RNAs with defined 5fC stoichiometry (0-100%)	NaCNBH ₃ , pH 1	Linear relationship ($R^2 = 0.98$)	[4]
Endogenous RNA	Human mitochondrial tRNA-Met (HEK-293T cells)	NaCNBH ₃ , pH 1, 30 min	~27%	[3] [7]
Endogenous RNA	Human mitochondrial tRNA-Met (HEK-293T cells)	NaCNBH ₃ , pH 4.5, 30 min	~3%	[3] [7]

Experimental Workflow

The overall experimental workflow for protonation-dependent 5fC sequencing involves several key steps, from RNA sample preparation to data analysis.



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Caption: Experimental workflow for protonation-dependent 5fC sequencing.

Detailed Experimental Protocols

The following protocols are based on the methods described for the sequencing of 5fC in human mitochondrial tRNA-Met.[3]

RNA Treatment with Sodium Cyanoborohydride (NaCNBH₃)

This protocol describes the chemical reduction of 5fC in RNA.

Materials:

- Total RNA (~5 µg)
- Sodium cyanoborohydride (NaCNBH₃)
- Hydrochloric acid (HCl)
- Nuclease-free water
- RNA purification kit

Procedure:

- Prepare a fresh solution of 1 M NaCNBH₃ in nuclease-free water.
- In a microcentrifuge tube, combine ~5 µg of total RNA with nuclease-free water to a final volume of 18 µL.
- Add 2 µL of 1 M HCl to the RNA solution to adjust the pH to approximately 1.
- Add 5 µL of the freshly prepared 1 M NaCNBH₃ solution to the RNA sample.
- For the control sample, add 5 µL of nuclease-free water instead of the NaCNBH₃ solution.
- Incubate the reaction mixtures at room temperature for 30 minutes.
- Purify the treated RNA using an RNA purification kit according to the manufacturer's instructions.

- Elute the RNA in nuclease-free water.

Reverse Transcription (RT)

This protocol details the conversion of the treated RNA into cDNA.

Materials:

- Treated and control RNA from the previous step
- Target-specific reverse transcription primer (e.g., for mitochondrial tRNA-Met)
- Reverse transcriptase enzyme and buffer
- dNTPs
- Nuclease-free water

Procedure:

- In a PCR tube, combine the purified RNA, the specific RT primer, and dNTPs.
- Denature the RNA-primer mixture by heating at 65°C for 5 minutes, then place on ice for at least 1 minute.
- Add the reverse transcriptase buffer and enzyme to the mixture.
- Perform the reverse transcription reaction according to the enzyme manufacturer's recommended thermal cycling conditions.
- The resulting cDNA can be stored at -20°C.

PCR Amplification and Sequencing

This protocol describes the amplification of the cDNA for sequencing analysis.

Materials:

- cDNA from the RT reaction

- Forward and reverse PCR primers for the target region
- DNA polymerase and buffer
- dNTPs
- Nuclease-free water
- DNA purification kit
- Sanger sequencing or Next-Generation Sequencing (NGS) platform

Procedure:

- Set up a PCR reaction containing the cDNA template, forward and reverse primers, dNTPs, DNA polymerase, and buffer.
- Perform PCR amplification using appropriate cycling conditions for the target region.
- Purify the PCR product using a DNA purification kit.
- Analyze the purified PCR product by Sanger sequencing or prepare it for NGS according to the platform's specific requirements.

Data Analysis

The sequencing data is analyzed to identify C-to-T transitions at the expected 5fC sites.

- Align the sequencing reads from the NaCNBH₃-treated and control samples to the reference sequence.
- At each cytosine position, calculate the percentage of reads that show a C-to-T change in the treated sample compared to the control.
- A significant increase in the C-to-T transition rate at a specific cytosine residue in the treated sample indicates the presence of 5fC at that site.

Applications and Future Perspectives

This protonation-dependent sequencing method provides a valuable tool for:

- Mapping the transcriptome-wide distribution of 5fC.
- Quantifying the stoichiometry of 5fC at specific sites.
- Studying the role of 5fC in RNA metabolism, translation, and stability.
- Investigating the involvement of 5fC in disease pathogenesis.[3]
- Monitoring the activity of enzymes involved in 5fC metabolism, such as NSUN3 and ALKBH1.[1]

The continued application and refinement of this technique will undoubtedly contribute to a deeper understanding of the epitranscriptomic landscape and its impact on biological processes and human health.

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